1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid
Overview
Description
Synthesis Analysis
The synthesis of DTPA involves multiple steps, beginning with the formation of an isothiocyanate form of a lanthanide chelate, highly luminescent when bound to terbium or europium. This chelate consists of DTPA covalently joined to a chromophore and further modified to attach to proteins or DNA for various applications (Li & Selvin, 1997). Additionally, the synthesis of enantiomerically pure DTPA analogs from L-phenylalanine showcases the versatility and adaptability of this compound in creating specific, targeted molecules (Williams & Rapoport, 1993).
Molecular Structure Analysis
The molecular structure of DTPA-based compounds is crucial for their binding capacity and stability. Studies on hydroxybenzyl analogs of DTPA and its derivatives provide insights into how modifications in the molecular structure can affect their complexation properties with metal ions, demonstrating the compound's flexibility and capability to form stable complexes with various metals (Pesonen et al., 2010).
Chemical Reactions and Properties
DTPA derivatives undergo specific chemical reactions to attach to antibodies or proteins, a process critical for labeling monoclonal antibodies with radiometals for diagnostic and therapeutic applications. The covalent attachment of bifunctional DTPA ligands to proteins and the subsequent effects of reaction conditions on conjugation rates highlight the chemical reactivity and versatility of DTPA in bioconjugation techniques (Mirzadeh et al., 1990).
Physical Properties Analysis
The physical properties of DTPA and its derivatives, such as solubility, luminescence, and stability, are crucial for their effectiveness in various applications. For instance, the luminescent properties of DTPA chelates make them suitable for use as nonisotopic labels and donors in luminescence resonance energy transfer, showcasing their potential in imaging and diagnostics (Li & Selvin, 1997).
Chemical Properties Analysis
The chemical stability and binding efficiency of DTPA derivatives are influenced by their molecular structure. For example, modifications in the DTPA molecule can impact the stability and efficiency of metal ion binding, which is critical for its application in radiopharmaceuticals and contrast agents. The study of bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting illustrates the importance of chemical stability for successful application in medical diagnostics and therapy (Westerberg et al., 1989).
Scientific Research Applications
Labeling of Antibodies with Metal Ions
Mukkala, Mikola, and Hemmilä (1989) described the use of a derivative of diethylenetriaminepentaacetic acid for labeling antibodies with metal ions. This compound shows good stability at neutral pH and rapid release in acidic fluorescence enhancement solutions, making it ideal for time-resolved chelate labeling (Mukkala, Mikola, & Hemmilä, 1989).
Covalent Coupling to Proteins
Krejcarek and Tucker (1977) presented a method for covalently coupling diethylenetriaminepentaacetic acid to proteins. This creates hexadentate chelating sites for metal ions, useful as probes in biological systems (Krejcarek & Tucker, 1977).
Enantiospecific Synthesis for Pharmaceutical Products
Williams and Rapoport (1993) demonstrated an enantiospecific synthesis of diethylenetriaminepentaacetic acid analogues, potentially aiding in the development of new pharmaceutical products (Williams & Rapoport, 1993).
Environmental Safety Standards
Ogudov et al. (2022) substantiated a high one-time maximum allowable concentration of the pentasodium salt of diethylenetriaminepentaacetic acid in the environment (Ogudov et al., 2022).
Attachment to DNA for Various Applications
Li and Selvin (1997) synthesized an isothiocyanate form of a lanthanide chelate of this compound, which is highly luminescent and can be attached to DNA for applications including nonisotopic labels, imaging, and diagnostics (Li & Selvin, 1997).
Tumor Targeting with Bifunctional Chelators
Westerberg et al. (1989) developed novel bifunctional chelators that effectively target tumors without affecting biodistribution, offering a general method for their synthesis (Westerberg et al., 1989).
properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O10S/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOYPHGXHKUTHC-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145439 | |
Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |
CAS RN |
102650-30-6 | |
Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102650306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-SCN-BENZYL-DTPA, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H79013Y15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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